An In-Depth Technical Guide to Furan-2-sulfonyl chloride (CAS: 52665-48-2) for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Furan-2-sulfonyl chloride (CAS: 52665-48-2) for Researchers and Drug Development Professionals
Furan-2-sulfonyl chloride , with the CAS number 52665-48-2, is a reactive chemical intermediate that serves as a crucial building block in medicinal chemistry and organic synthesis. Its utility primarily lies in its ability to introduce the furan-2-sulfonyl moiety into molecules, a functional group present in various compounds with interesting biological activities. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.
Chemical and Physical Properties
Furan-2-sulfonyl chloride is a pale yellow liquid that is highly reactive, particularly with nucleophiles and water. It is essential to handle this compound with appropriate safety precautions in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C4H3ClO3S | [1][2] |
| Molecular Weight | 166.58 g/mol | [1][2] |
| CAS Number | 52665-48-2 | [1] |
| Appearance | Pale yellow liquid | [1] |
| Boiling Point | 79-81 °C at 10 mmHg | [3] |
| Density | 1.529 g/cm³ (predicted) | [4] |
| InChI Key | IEKOSPNJXYCZHY-UHFFFAOYSA-N | [3] |
| SMILES | C1=COC(=C1)S(=O)(=O)Cl | [1] |
Spectroscopic Data
The structural identity of Furan-2-sulfonyl chloride can be confirmed through various spectroscopic techniques.
| Spectroscopic Data | Description | Reference(s) |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the furan ring protons. | [5] |
| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton of the molecule. | [6] |
| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. | [5][7] |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the sulfonyl chloride and furan functional groups. | [5] |
Synthesis of Furan-2-sulfonyl chloride
Furan-2-sulfonyl chloride is typically synthesized from furan-2-sulfonic acid. A common method involves the reaction of the sulfonic acid with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.
Reactivity and Applications in Drug Development
The primary utility of Furan-2-sulfonyl chloride in drug development lies in its reactivity towards nucleophiles, most notably amines, to form sulfonamides. The furan-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.
Synthesis of Furan Sulfonamides
The reaction of Furan-2-sulfonyl chloride with primary or secondary amines is a straightforward and widely used method to synthesize furan-2-sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Anticancer Activity of Furan Sulfonamide Derivatives
Numerous studies have demonstrated the potential of furan sulfonamides as anticancer agents. These compounds have been shown to target various mechanisms involved in cancer progression, including the inhibition of key enzymes and disruption of cellular processes.
Tubulin Polymerization Inhibition: Certain furan-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[1][5][7][8] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Kinase Inhibition: The furan moiety is also found in a number of kinase inhibitors.[5] Kinases are a family of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of Furan-2-sulfonyl chloride can be designed to target specific kinases, such as those in the PI3K/Akt pathway, which is frequently overactive in cancer.
The following table summarizes the in vitro cytotoxic activity of some furan-based compounds against the MCF-7 human breast cancer cell line.
| Compound | IC₅₀ (µM) against MCF-7 | Reference(s) |
| Furan-based derivative 4 | 4.06 | [1] |
| Furan-based derivative 7 | 2.96 | [1] |
| Azo-based sulfonamide 8h | 0.18 | [9] |
| Azo-based sulfonamide 8i | 0.19 | [9] |
| Azo-based sulfonamide 8j | 0.21 | [9] |
Antibacterial Activity of Furan Sulfonamide Derivatives
The sulfonamide functional group has a long history in the development of antibacterial drugs. Furan-2-sulfonyl chloride provides a scaffold for the synthesis of novel sulfonamides with potential antibacterial activity. The mechanism of action of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[10]
Experimental Protocols
General Procedure for the Synthesis of Furan-2-sulfonamides
This protocol describes a general method for the reaction of Furan-2-sulfonyl chloride with an amine.
Materials:
-
Furan-2-sulfonyl chloride
-
Appropriate primary or secondary amine
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 equivalent) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or triethylamine (1.1 to 1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Furan-2-sulfonyl chloride (1.0 to 1.2 equivalents) in dry dichloromethane dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).
-
Upon completion of the reaction, dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Characterize the purified furan-2-sulfonamide by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) and determine the melting point if it is a solid.
Visualizations
Experimental Workflow for Synthesis and Evaluation of Furan-2-Sulfonamide Derivatives
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel drug candidates derived from Furan-2-sulfonyl chloride.
Caption: A generalized workflow for the synthesis and biological screening of furan-2-sulfonamide derivatives.
Putative Signaling Pathway Inhibition by a Furan-Containing Compound
This diagram illustrates a simplified representation of how a furan-containing kinase inhibitor, potentially derived from Furan-2-sulfonyl chloride, might inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Simplified PI3K/Akt signaling pathway and potential points of inhibition by a furan-based kinase inhibitor.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemmethod.com [chemmethod.com]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. impactfactor.org [impactfactor.org]
